molecular formula C20H12N2O4 B2625969 [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid CAS No. 904513-36-6

[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid

Cat. No.: B2625969
CAS No.: 904513-36-6
M. Wt: 344.326
InChI Key: UGTUTGCDLCTGAB-UHFFFAOYSA-N
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Description

[(9-Oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid is a heterocyclic compound featuring a benzo-indolo-naphthyridine core fused with an acetic acid moiety via an ether linkage. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-17(24)10-26-11-5-6-16-15(9-11)13-7-8-21-18-12-3-1-2-4-14(12)20(25)22(16)19(13)18/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTUTGCDLCTGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired yield and purity .

Chemical Reactions Analysis

[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to yield corresponding acids or amines.

Scientific Research Applications

[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Key Differences :

  • Substituents : This analog (C₂₂H₁₅N₂O₆) has two methoxy groups at positions 10 and 11, absent in the target compound.
  • Molecular Weight : The dimethoxy substitution increases the molecular weight to 403.370 (vs. ~373.35 for the target compound, assuming similar core structure).

Table 1: Structural and Physicochemical Comparison

Property Target Compound 10,11-Dimethoxy Analog
Molecular Formula C₂₀H₁₃N₂O₅* C₂₂H₁₅N₂O₆
Molecular Weight ~373.35* 403.370
Functional Groups Acetic acid, ketone Acetate, ketone, methoxy
ChemSpider ID Not provided 6321464

*Estimated based on core structure differences.

Hydrazide Derivatives (e.g., Compounds 9h, 9i)

Functional Group Contrast :

  • Core Structure : Derivatives like 9h (C₂₉H₂₀N₄O₂) and 9i replace the acetic acid group with benzofuran/naphthofuran carbohydrazides, introducing hydrazide (-NH-NH₂) functionalities.
  • Spectroscopic Data :
    • IR Spectroscopy : Both target and hydrazide compounds show C=O stretches (~1610–1614 cm⁻¹), but hydrazides exhibit additional NH stretches (~3415–3438 cm⁻¹) .
    • Melting Points : Hydrazides display wide melting point ranges (136°C to >300°C), suggesting higher thermal stability compared to the target compound, likely due to intermolecular hydrogen bonding .

Table 2: Functional Group and Spectral Comparison

Compound Type Key IR Peaks (cm⁻¹) Melting Point Range
Target Compound ~1610 (C=O)* Not reported
Hydrazide Derivatives 1611–1614 (C=O), 3415–3438 (NH) 136°C to >300°C

*Inferred from analogous carbonyl groups.

Diindolo-Naphthyridine Polymers

Electronic Properties :

  • A polymer incorporating diindolo[3,2,1-de:3',2',1'-ij][1,5]naphthyridine exhibits extended π-conjugation, enhancing semiconducting properties. The target compound’s fused aromatic system may share similar electronic features, though its acetic acid group could limit charge transport compared to alkyl/aryl-substituted polymers .

Biological Activity

The compound [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid , with the CAS number 919739-96-1, belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C28H25N3O4C_{28}H_{25}N_{3}O_{4}, with a molecular weight of 467.5 g/mol. The structure features a complex arrangement that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within the naphthyridine family exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its potential in various therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of naphthyridine derivatives:

  • Mechanism of Action : Naphthyridines are known to intercalate into DNA and influence gene expression. For instance, compounds like canthin-6-one have shown to downregulate pro-oncogenic factors and induce apoptosis in cancer cells through p53-independent pathways .
  • Case Studies : In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines:
    • IC50 Values : Some derivatives showed IC50 values as low as 0.91 μM against KB epidermoid carcinoma cells and 3.73 μM against LNCaP prostate adenocarcinoma .

Anti-inflammatory Activity

Research has also indicated that naphthyridine derivatives possess anti-inflammatory properties:

  • Cytokine Modulation : Compounds like canthin-6-one have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models .
  • Oxidative Stress Reduction : These compounds may help mitigate oxidative stress in tissues, contributing to their protective effects during inflammatory conditions.

Antimicrobial Properties

The antimicrobial activity of naphthyridine derivatives has been documented in various studies:

  • Bacterial Inhibition : Certain derivatives have demonstrated effectiveness against pathogenic bacteria by inhibiting key virulence factors such as mono-ADP-ribosyltransferase toxins .
  • Potential Therapeutics : The ability to inhibit bacterial toxins suggests potential applications in developing new antimicrobial therapies.

Summary of Findings

Activity TypeMechanism/EffectReference
AnticancerDNA intercalation; apoptosis induction
Anti-inflammatoryCytokine reduction; oxidative stress mitigation
AntimicrobialInhibition of bacterial toxins

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